4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
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Overview
Description
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that features multiple functional groups, including benzofuran, chromenone, and thiophene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Benzofuran Moiety: Starting with a methoxy-substituted phenol, a cyclization reaction can be performed to form the benzofuran ring.
Synthesis of Chromenone Core: The chromenone core can be synthesized through a series of reactions involving salicylaldehyde derivatives.
Thiophene Carboxylate Addition: The final step involves coupling the benzofuran and chromenone intermediates with a thiophene carboxylate derivative under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing advanced purification methods like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents due to its complex structure and functional groups.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzoate
- 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate
Uniqueness
The uniqueness of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate lies in its combination of functional groups, which may confer unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O6S/c1-26-18-5-2-4-13-10-19(29-22(13)18)16-12-21(24)28-17-8-7-14(11-15(16)17)27-23(25)20-6-3-9-30-20/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCJQVYCDVGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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